P2Y1 Receptor Antagonist Potency: An Anchor Point from a High-Confidence Structural Analog
A comprehensive search for direct primary research on CAS 200801-88-3 yielded no quantitative biological data for this exact compound. The most proximal evidence originates from a high-confidence P2Y1 antagonist (BMS compound 16, CHEMBL2333770) that shares a common trifluoromethylphenyl moiety but possesses a distinct core structure. For this analog, a Ki of 6 nM was measured via displacement of [33P]-2MeS-ADP from human P2Y1 receptors expressed in HEK293 cells . While this data is not for the target compound, it serves as a class-level inference for the potential of trifluoromethylphenyl-substituted molecules at this receptor. For the target compound itself, no comparator data is available. Any procurement decision must therefore be based on the compound's utility as a synthetic intermediate rather than on a proven biological target profile.
| Evidence Dimension | Binding affinity (Ki) at human P2Y1 receptor for a structural analog |
|---|---|
| Target Compound Data | No quantitative binding data available for CAS 200801-88-3. |
| Comparator Or Baseline | BMS compound 16 (CHEMBL2333770): Ki = 6 nM . |
| Quantified Difference | Not applicable; target compound activity is uncharacterized. The analog's high potency indicates the receptor's tolerance for trifluoromethylphenyl groups, but does not predict the exact effect of the methylthiopyrimidinyl ethanone scaffold. |
| Conditions | Radioligand displacement assay: [33P]-2MeS-ADP, human P2Y1 receptor, HEK293 cells . |
Why This Matters
This data point defines the current limit of evidence: the target compound's activity at this receptor is unknown, and its selection over a proven analog like BMS compound 16 for a P2Y1 project cannot be justified without direct in-house characterization.
- [1] J Med Chem (2013) 56: 1704-1714. PMID: 23368907. Data via ChEMBL and Guide to Pharmacology. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5808 View Source
